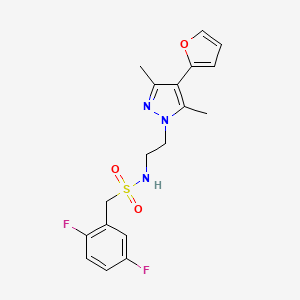
1-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19F2N3O3S and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C17H19F2N3O2S. It features a difluorophenyl moiety, a furan ring, and a pyrazole derivative, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For instance, compounds with similar structural motifs have shown promising cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 0.11 to 1.47 µM, indicating significant potency .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.19 |
| Compound C | MCF-7 | 0.12 |
| Reference (Doxorubicin) | MCF-7 | 0.79 |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that certain derivatives led to an increase in caspase-3/7 activity, suggesting that they trigger apoptotic pathways in cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Studies on related pyrazole derivatives have shown effectiveness against fungal strains, with several compounds demonstrating significant antifungal activity at low concentrations . The SAR studies indicate that modifications in the electron-withdrawing or donating groups can enhance or diminish biological activities.
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups (EWGs), such as fluorine atoms in the para position of aromatic rings, has been linked to increased biological activity. Conversely, substituents that act as electron donors can reduce potency .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| EWG at para position | Increased potency |
| EDG substitution | Decreased potency |
Case Studies
In a study involving a series of pyrazole derivatives similar to our compound, researchers found that specific modifications led to enhanced selectivity for cancer cell lines while minimizing toxicity to normal cells . The most promising candidates showed IC50 values comparable to established chemotherapeutics.
属性
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c1-12-18(17-4-3-9-26-17)13(2)23(22-12)8-7-21-27(24,25)11-14-10-15(19)5-6-16(14)20/h3-6,9-10,21H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCLIOCUGAQYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














